11-Hexadecenoic acid, methyl ester

Catalog No.
S3558984
CAS No.
55000-42-5
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Hexadecenoic acid, methyl ester

CAS Number

55000-42-5

Product Name

11-Hexadecenoic acid, methyl ester

IUPAC Name

methyl (E)-hexadec-11-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6+

InChI Key

XBLFUMKMXKPZCT-VOTSOKGWSA-N

SMILES

CCCCC=CCCCCCCCCCC(=O)OC

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC(=O)OC

Fatty Acid Analysis

11-Hexadecenoic acid, methyl ester (also known as Methyl 11(Z)-Hexadecenoate) is a fatty acid methyl ester (FAME). FAMEs are a class of molecules derived from fatty acids, which are essential components of biological membranes and play a crucial role in energy storage and metabolism . Analyzing FAME profiles in biological samples is a common technique in scientific research. By measuring the relative abundance of different FAMEs, researchers can gain insights into the overall fatty acid composition of a sample. This information can be valuable in various fields, including:

  • Nutrition research: Studying the FAME profile of food products or biological samples can help assess their nutritional value and identify potential health benefits .
  • Biomarker discovery: Certain FAMEs may be associated with specific diseases or physiological states. Identifying these FAMEs can lead to the development of new biomarkers for disease diagnosis and monitoring .
  • Microbiology: FAME analysis can be used to identify and differentiate between different microbial species. This is because the fatty acid composition of a microorganism's cell membrane is characteristic of its specific strain .

11-Hexadecenoic acid, methyl ester is a fatty acid methyl ester with the molecular formula C17H32O2C_{17}H_{32}O_2 and a molecular weight of approximately 268.43 g/mol. It is characterized by a long hydrocarbon chain with a double bond at the 11th carbon position, making it an unsaturated fatty acid derivative. This compound is also known as (11E)-11-hexadecenoic acid, methyl ester, and is identified by the CAS number 132170-71-9 .

The structure of 11-hexadecenoic acid, methyl ester features a methyl group attached to the carboxylic acid functional group, which contributes to its properties and reactivity. It is found in various natural sources, including some plants from the Zanthoxylum genus .

  • Hydrogenation: The double bond can be hydrogenated to form a saturated fatty acid methyl ester.
  • Esterification: It can react with alcohols to form esters, which can be useful in synthesizing various compounds.
  • Transesterification: This reaction allows for the conversion of triglycerides into biodiesel and other esters by reacting with methanol or ethanol .

The biological activity of 11-hexadecenoic acid, methyl ester has been explored in various studies. It exhibits potential antimicrobial properties and may influence lipid metabolism due to its unsaturated nature. Some research indicates that it could have beneficial effects on cardiovascular health by influencing cholesterol levels and promoting better lipid profiles .

Several methods exist for synthesizing 11-hexadecenoic acid, methyl ester:

  • Direct Esterification: This method involves reacting hexadecenoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Triglycerides derived from natural oils can be converted into fatty acid methyl esters through transesterification with methanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler hydrocarbons or fatty acids .

11-Hexadecenoic acid, methyl ester has various applications:

  • Cosmetic Industry: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Employed as a flavoring agent or food additive.
  • Biodiesel Production: Serves as a precursor for biodiesel production through transesterification processes .
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Several compounds are structurally similar to 11-hexadecenoic acid, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
11-Hexadecenoic AcidC16H30O2C_{16}H_{30}O_2254.41 g/molSaturated counterpart without the ester
Methyl 11(Z)-HexadecenoateC17H32O2C_{17}H_{32}O_2268.44 g/molIsomer with a different configuration
Methyl OleateC18H34O2C_{18}H_{34}O_2282.47 g/molOne additional carbon; more unsaturated

The uniqueness of 11-hexadecenoic acid, methyl ester lies in its specific position of unsaturation (at the 11th carbon), which may influence its biological activity and applications compared to other similar compounds .

XLogP3

6.5

Dates

Last modified: 02-18-2024

Explore Compound Types